molecular formula C15H12N2S B1265586 2-Amino-4-(4-biphenylyl)thiazole CAS No. 2834-79-9

2-Amino-4-(4-biphenylyl)thiazole

Cat. No.: B1265586
CAS No.: 2834-79-9
M. Wt: 252.3 g/mol
InChI Key: HTAUVJPDFDVVHV-UHFFFAOYSA-N
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Safety and Hazards

“2-Amino-4-(4-biphenylyl)thiazole” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for the research on “2-Amino-4-(4-biphenylyl)thiazole” could involve further studies on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-biphenylyl)thiazole typically involves the reaction of 4-biphenylcarboxaldehyde with thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-biphenylyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in cancer cells . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(4-biphenylyl)thiazole is unique due to the presence of the biphenyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from simpler thiazole derivatives and contributes to its diverse biological activities .

Properties

IUPAC Name

4-(4-phenylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUVJPDFDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182579
Record name 2-Amino-4-(4-biphenylyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-79-9
Record name 4-[1,1′-Biphenyl]-4-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2834-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-biphenylyl)thiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-biphenylyl)thiazole
Source EPA DSSTox
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Record name 2834-79-9
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Record name 2-AMINO-4-(4-BIPHENYLYL)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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